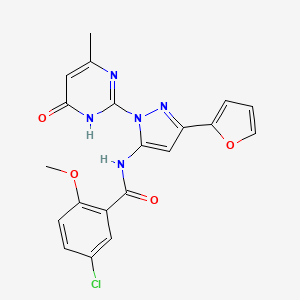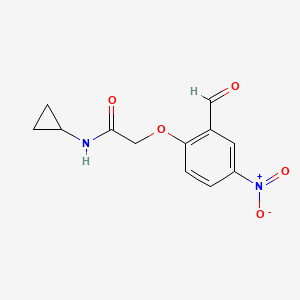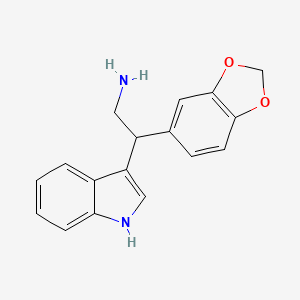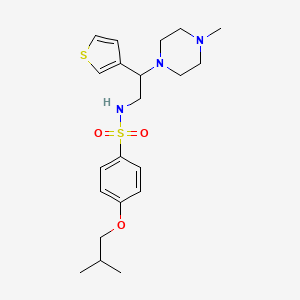
4-isobutoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isobutoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group, an isobutoxy group, and a piperazine ring, making it a versatile molecule for further chemical modifications and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-isobutoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core piperazine ring. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the sulfonamide bond. The isobutoxy group is usually introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can help in maintaining consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives.
Substitution: : The isobutoxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Nucleophiles like alkyl halides or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfonic acids, sulfonyl chlorides.
Reduction: : Piperazine derivatives.
Substitution: : Isobutoxy derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a useful intermediate in the creation of pharmaceuticals and other organic compounds.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural complexity allows it to interact with various biological targets, making it a valuable tool in drug discovery.
Medicine
In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to modulate biological pathways can be harnessed to create drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism by which 4-isobutoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The piperazine ring can interact with biological membranes, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylpiperazin-1-yl)phenylboronic acid: : Similar in having a piperazine ring but differs in functional groups.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: : Similar in having a piperazine ring and a benzamide group.
Uniqueness
4-isobutoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to its combination of the isobutoxy group, sulfonamide group, and piperazine ring. This combination provides a versatile platform for chemical modifications and applications, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-4-(2-methylpropoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3S2/c1-17(2)15-27-19-4-6-20(7-5-19)29(25,26)22-14-21(18-8-13-28-16-18)24-11-9-23(3)10-12-24/h4-8,13,16-17,21-22H,9-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBXUTWBNALLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2901720.png)
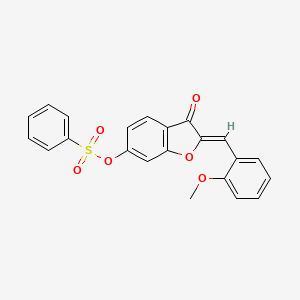
![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-3-carboxamide](/img/structure/B2901723.png)
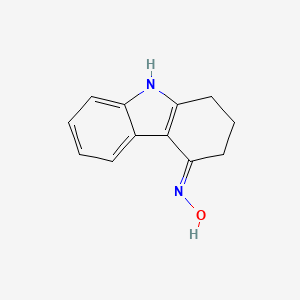

![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2901726.png)
![ethyl 4-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2901729.png)
![3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2901731.png)

![6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline](/img/structure/B2901735.png)
![N-cyclopropyl-N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2901737.png)
